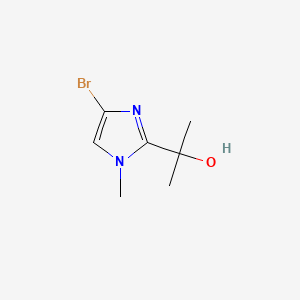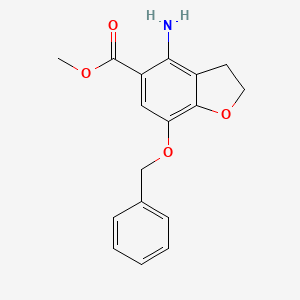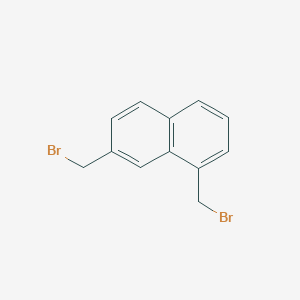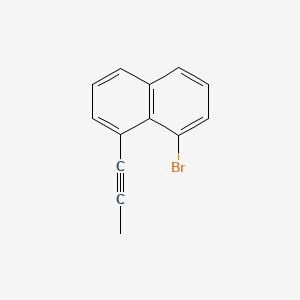
1-Bromo-8-(prop-1-yn-1-yl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-8-(prop-1-yn-1-yl)naphthalene is an organic compound with the molecular formula C13H9Br. It is a derivative of naphthalene, where a bromine atom is attached to the first carbon and a prop-1-yn-1-yl group is attached to the eighth carbon. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-8-(prop-1-yn-1-yl)naphthalene can be synthesized through several methods. One common approach involves the bromination of 8-(prop-1-yn-1-yl)naphthalene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-8-(prop-1-yn-1-yl)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The prop-1-yn-1-yl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form 1-(prop-1-yn-1-yl)naphthalene.
Common Reagents and Conditions
Substitution: Sodium amide (NaNH2) in liquid ammonia (NH3) is commonly used for nucleophilic substitution reactions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are typical oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used for reduction reactions.
Major Products
Substitution: Formation of 1-amino-8-(prop-1-yn-1-yl)naphthalene.
Oxidation: Formation of 1-bromo-8-(prop-1-yn-1-yl)benzaldehyde.
Reduction: Formation of 1-(prop-1-yn-1-yl)naphthalene.
Aplicaciones Científicas De Investigación
1-Bromo-8-(prop-1-yn-1-yl)naphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 1-Bromo-8-(prop-1-yn-1-yl)naphthalene involves its interaction with various molecular targets. The bromine atom and the prop-1-yn-1-yl group confer unique reactivity, allowing the compound to participate in diverse chemical transformations. The molecular pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Bromo-2-(prop-1-yn-1-yl)naphthalene
- **1-Bromo-3
Propiedades
Fórmula molecular |
C13H9Br |
|---|---|
Peso molecular |
245.11 g/mol |
Nombre IUPAC |
1-bromo-8-prop-1-ynylnaphthalene |
InChI |
InChI=1S/C13H9Br/c1-2-5-10-6-3-7-11-8-4-9-12(14)13(10)11/h3-4,6-9H,1H3 |
Clave InChI |
IQAYJGAHWQALTI-UHFFFAOYSA-N |
SMILES canónico |
CC#CC1=CC=CC2=C1C(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



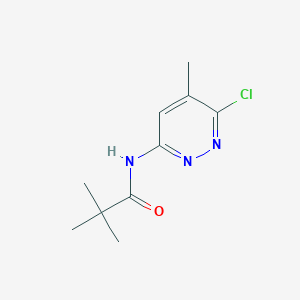


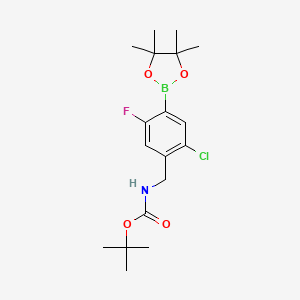
![Ethyl 6-iodo-8-methylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13925967.png)
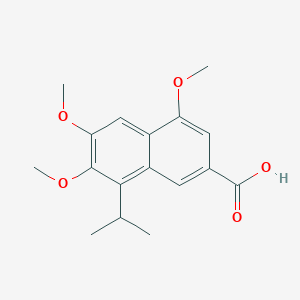
![(E)-1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one](/img/structure/B13925978.png)
